An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline
An In-depth Technical Guide to 4-Bromo-8-(trifluoromethoxy)quinoline
CAS Number: 1189105-60-9
Introduction: The Strategic Importance of 4-Bromo-8-(trifluoromethoxy)quinoline in Modern Chemistry
4-Bromo-8-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structure, which incorporates a quinoline scaffold, a bromine atom, and a trifluoromethoxy group, offers a unique combination of properties that make it a valuable building block in the synthesis of complex molecules. The quinoline core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[3] Furthermore, the trifluoromethoxy group at the 8-position imparts favorable physicochemical properties, such as enhanced metabolic stability and membrane permeability, which are highly desirable in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Bromo-8-(trifluoromethoxy)quinoline, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-8-(trifluoromethoxy)quinoline is essential for its effective utilization in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1189105-60-9 | Internal Data |
| Molecular Formula | C₁₀H₅BrF₃NO | Internal Data |
| Molecular Weight | 292.05 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid (predicted) | Internal Data |
| Boiling Point | Not available | Internal Data |
| Melting Point | Not available | Internal Data |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water (predicted). | Internal Data |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core, with the carbon attached to the bromine and trifluoromethoxy groups exhibiting characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).
Synthesis and Mechanistic Considerations
The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline can be approached through established methods for quinoline ring formation, followed by halogenation. A plausible and widely used approach is the Friedländer annulation , which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Proposed Synthetic Pathway: A Modified Friedländer Approach
A logical synthetic route would commence with the synthesis of a key intermediate, an ortho-amino benzaldehyde or benzophenone bearing the trifluoromethoxy group at the 3-position. This intermediate can then undergo a cyclization reaction to form the quinoline core, followed by bromination.
Experimental Protocol: Synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline (Illustrative)
This protocol is a generalized representation based on established methodologies for the synthesis of similar quinoline derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-amino-3-(trifluoromethoxy)benzaldehyde (Intermediate)
This step is crucial and can be challenging. A potential route involves the ortho-formylation of 2-(trifluoromethoxy)aniline.
-
Protection of the amine: Protect the amino group of 2-(trifluoromethoxy)aniline with a suitable protecting group (e.g., Boc anhydride).
-
Ortho-lithiation and formylation: Treat the protected aniline with a strong base like n-butyllithium at low temperature, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).
-
Deprotection: Remove the protecting group to yield the desired 2-amino-3-(trifluoromethoxy)benzaldehyde.
Step 2: Friedländer Annulation to form 8-(trifluoromethoxy)quinolin-4-ol
-
In a round-bottom flask, dissolve 2-amino-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it. The product, 8-(trifluoromethoxy)quinolin-4-ol, may precipitate and can be collected by filtration.
Step 3: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline
-
Treat the 8-(trifluoromethoxy)quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture carefully, and upon completion of the reaction, pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution and extract the product with an organic solvent.
Step 4: Bromination to 4-Bromo-8-(trifluoromethoxy)quinoline
Direct bromination of the quinoline core can be challenging and may lead to a mixture of products. A more controlled approach is often preferred.
A plausible alternative involves a Sandmeyer-type reaction starting from a 4-aminoquinoline derivative. However, for direct bromination:
-
Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent.
-
Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture and monitor by TLC.
-
Work up the reaction to isolate the crude product, which can then be purified by column chromatography.
Causality Behind Experimental Choices:
-
Choice of Friedländer Annulation: This method is often preferred for its versatility and the availability of a wide range of starting materials. The reaction conditions can be tuned to favor the desired product.
-
Use of a Chlorinating Agent: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a key step as the chloro group is a good leaving group, facilitating subsequent nucleophilic substitution or cross-coupling reactions if desired.
-
Controlled Bromination: Direct electrophilic bromination of the quinoline ring can be complex due to the directing effects of the substituents and the nitrogen atom. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-8-(trifluoromethoxy)quinoline.
Applications in Drug Discovery and Materials Science
The unique structural features of 4-Bromo-8-(trifluoromethoxy)quinoline make it a highly attractive building block for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.
Medicinal Chemistry Applications
The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a bromine atom at the 4-position of 4-Bromo-8-(trifluoromethoxy)quinoline opens up avenues for the synthesis of diverse libraries of compounds through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents at this position.
The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation. It can also improve membrane permeability and binding affinity to biological targets. The combination of these features in 4-Bromo-8-(trifluoromethoxy)quinoline makes it a promising starting material for the development of new drug candidates.
Visualizing a Potential Signaling Pathway Interaction
Caption: Inhibition of a kinase signaling pathway by a hypothetical quinoline derivative.
Materials Science Applications
The extended π-system of the quinoline ring, combined with the electronic properties influenced by the bromo and trifluoromethoxy substituents, suggests potential applications in the field of organic electronics. Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. The ability to functionalize the 4-position of 4-Bromo-8-(trifluoromethoxy)quinoline allows for the tuning of its electronic and photophysical properties, making it a versatile platform for the design of novel organic materials.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-8-(trifluoromethoxy)quinoline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-8-(trifluoromethoxy)quinoline stands out as a strategically designed building block with significant potential in both medicinal chemistry and materials science. Its quinoline core provides a proven pharmacophore, while the bromo and trifluoromethoxy substituents offer a powerful combination of synthetic versatility and desirable physicochemical properties. The ability to readily modify the 4-position through cross-coupling reactions allows for the generation of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents and advanced materials. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers to unlock the full potential of this promising chemical entity.
References
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health. [Link]
